molecular formula C16H15ClN2O3S B13350655 2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13350655
M. Wt: 350.8 g/mol
InChI Key: FBXKSOQLHJCTAQ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of aromatic, amine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzylamine and 2-(methylthio)nicotinic acid under controlled conditions. The reaction may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature, pressure, and pH. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

[2-[(4-chlorophenyl)methylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-23-15-13(3-2-8-18-15)16(21)22-10-14(20)19-9-11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

FBXKSOQLHJCTAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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